

Sulfo-Cy3 Amine: A Comprehensive Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo-Cy3 amine**

Cat. No.: **B15555561**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core spectral properties of **Sulfo-Cy3 amine**, a widely used fluorescent dye in biological research and drug development. This document outlines its excitation and emission characteristics, provides a detailed experimental protocol for its use in protein labeling, and illustrates the general workflow for its application in fluorescence microscopy.

Core Spectral Properties of Sulfo-Cy3 Amine

Sulfo-Cy3 amine is a water-soluble cyanine dye known for its bright orange fluorescence. The presence of a sulfonate group enhances its hydrophilicity, making it particularly suitable for labeling biological molecules in aqueous environments.^{[1][2]} Its primary amine group allows for covalent conjugation to various biomolecules.^{[1][2]} The spectral properties of **Sulfo-Cy3 amine** and its commonly used NHS ester derivative are summarized below.

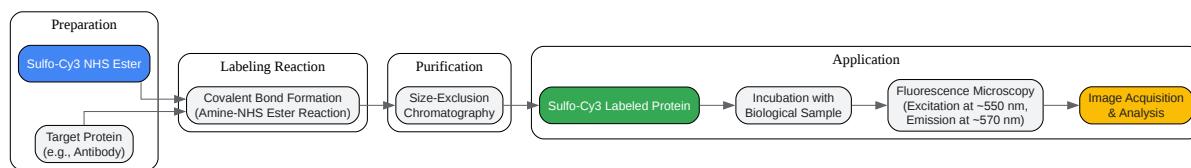
Property	Sulfo-Cy3 Amine	Sulfo-Cy3 NHS Ester	Reference
Excitation Maximum (λ _{ex})	548 nm	555 nm	[3]
Emission Maximum (λ _{em})	563 nm	570 nm, 572 nm	[3][4][5]
Molar Extinction Coefficient (ε)	162,000 cm ⁻¹ M ⁻¹	150,000 cm ⁻¹ M ⁻¹	[3]
Fluorescence Quantum Yield (Φ)	0.1	Not Specified	[3]

Note: The exact spectral characteristics can vary slightly depending on the solvent, pH, and conjugation state.

Experimental Protocol: Labeling of Proteins with Sulfo-Cy3 NHS Ester

This protocol provides a general procedure for the covalent labeling of proteins with Sulfo-Cy3 NHS (N-hydroxysuccinimidyl) ester, an amine-reactive derivative of Sulfo-Cy3.

Materials:

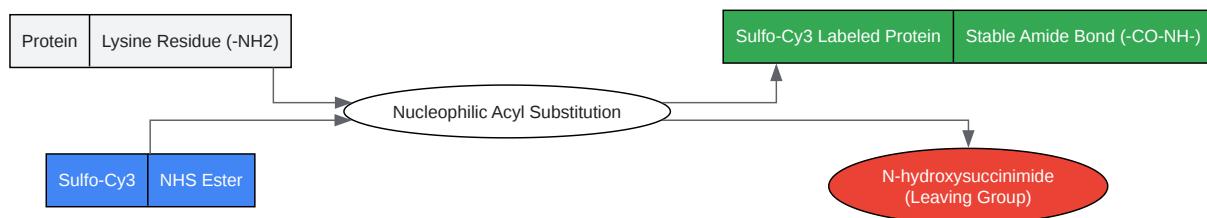

- Protein of interest (e.g., antibody)
- Sulfo-Cy3 NHS ester
- Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Storage buffer (e.g., Phosphate Buffered Saline - PBS)

Procedure:

- Protein Preparation:
 - Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.
 - Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.
- Dye Preparation:
 - Immediately before use, dissolve the Sulfo-Cy3 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- Labeling Reaction:
 - Calculate the required volume of the dye solution to achieve the desired molar dye-to-protein ratio. A starting point of 10-20 moles of dye per mole of protein is recommended.
 - While gently stirring the protein solution, slowly add the dissolved Sulfo-Cy3 NHS ester.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification of the Labeled Protein:
 - Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column.
 - Equilibrate the column with a suitable storage buffer (e.g., PBS).
 - The first colored fraction to elute contains the labeled protein.
- Determination of Degree of Labeling (DOL) (Optional):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the excitation maximum of Sulfo-Cy3 (around 555 nm).
 - Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.

Workflow for Protein Labeling and Fluorescence Microscopy

The following diagram illustrates the general workflow from labeling a target protein with **Sulfo-Cy3 amine** to its visualization using fluorescence microscopy.



[Click to download full resolution via product page](#)

Caption: Workflow of **Sulfo-Cy3 amine** labeling for fluorescence microscopy.

Logical Relationship in Amine-Reactive Labeling

The chemical basis for the conjugation of Sulfo-Cy3 NHS ester to a protein is the reaction between the N-hydroxysuccinimidyl ester and a primary amine on the protein, typically the epsilon-amino group of a lysine residue.

[Click to download full resolution via product page](#)

Caption: Amine-reactive labeling of a protein with Sulfo-Cy3 NHS ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. docs.aatbio.com [docs.aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- To cite this document: BenchChem. [Sulfo-Cy3 Amine: A Comprehensive Technical Guide to its Spectral Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15555561#sulfo-cy3-amine-excitation-and-emission-spectra>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com